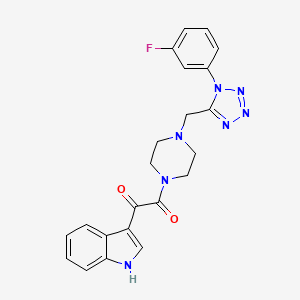

![molecular formula C19H12F3N3S B2849959 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 473714-97-5](/img/structure/B2849959.png)

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a compound that has drawn attention due to its potential applications in scientific research. This compound is a thiazole derivative that has a pyrazole ring attached to it. The presence of a trifluoromethyl group in the pyrazole ring makes it a unique compound with interesting properties.

科学的研究の応用

Analgesic Activity

The compound has been explored for its potential in creating analgesic agents. Researchers have found that derivatives of 1,2,4-triazole, which share a similar structure to the compound , exhibit significant analgesic activity. This suggests that 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole could be used to develop new pain-relief medications .

Anticonvulsive Properties

Studies have indicated moderate anticonvulsive activity in related triazole derivatives. This opens up the possibility for 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole to be used in the treatment of seizure disorders, potentially offering an alternative to existing antiepileptic drugs .

Antibacterial and Antifungal Applications

The triazole ring, a component of the compound, is known for its antibacterial and antifungal properties. This suggests that the compound could be synthesized with various substituents to target specific bacterial and fungal infections, providing a platform for the development of new antimicrobial agents .

Anti-Inflammatory Uses

The presence of a triazole ring and its substituents has been associated with anti-inflammatory effects. This indicates that 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole could be a candidate for the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis .

Cancer Research

Pyrazole derivatives have been studied for their anticancer properties, particularly in inhibiting EGFR kinase, which plays a role in tumor growth. This suggests that 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole could be valuable in cancer research, especially in the design of drugs targeting specific cancer cell lines .

Coordination Chemistry

The pyrazole moiety within the compound’s structure is of interest in coordination chemistry. It can act as a ligand, coordinating with various metals to form complexes. This has implications for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds, which have a wide range of applications from catalysis to gas storage .

作用機序

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The compound’s effects on these pathways can lead to downstream effects such as changes in gene expression, protein synthesis, and cellular metabolism .

Pharmacokinetics

The presence of the trifluoromethyl group in the compound may enhance its lipophilicity, which could potentially improve its absorption and distribution

Result of Action

Similar compounds have been reported to have various biological activities, including anticancer and antioxidant activities . These effects are likely the result of the compound’s interactions with its targets and its effects on biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .

特性

IUPAC Name |

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-25(17)18-23-16(12-26-18)14-9-5-2-6-10-14/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGSRZMJYZGXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2849876.png)

![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)

![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)

![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)

![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)

![Methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate](/img/structure/B2849883.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)

![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)

![3-((2-chloro-6-fluorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2849887.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)

![4-[3-(1-Naphthyl)acryloyl]phenyl octanoate](/img/structure/B2849894.png)